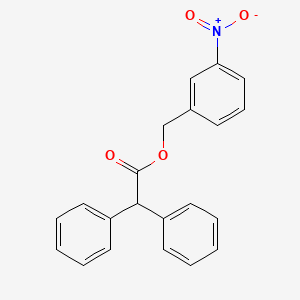
3-nitrobenzyl diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl diphenylacetate is a chemical compound that is widely used in scientific research. It is a member of the diphenylacetate family of compounds and is known for its unique properties.
Mécanisme D'action
The mechanism of action of 3-nitrobenzyl diphenylacetate involves the photochemical release of the protecting group. When exposed to UV light, the nitro group undergoes a photochemical reaction that leads to the cleavage of the protecting group. This releases the functional group that was protected.
Biochemical and Physiological Effects:
3-nitrobenzyl diphenylacetate does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-nitrobenzyl diphenylacetate in lab experiments is its photoactivatable nature. This allows researchers to selectively release functional groups in a controlled manner. It is also a relatively stable compound that can be stored for long periods of time. However, one of the limitations of using 3-nitrobenzyl diphenylacetate is that it requires exposure to UV light to release the protecting group. This can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-nitrobenzyl diphenylacetate in scientific research. One direction is the development of new photoactivatable protecting groups that can be released using visible light. This would allow for greater control over the release of functional groups. Another direction is the use of 3-nitrobenzyl diphenylacetate in the study of protein-protein interactions. This could lead to a better understanding of how proteins interact with each other and could have implications for drug development. Finally, there is potential for the use of 3-nitrobenzyl diphenylacetate in the development of new materials with photoresponsive properties.
Méthodes De Synthèse
The synthesis of 3-nitrobenzyl diphenylacetate involves the reaction of 3-nitrobenzyl chloride with diphenylacetic acid in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Applications De Recherche Scientifique
3-nitrobenzyl diphenylacetate has a wide range of scientific research applications. It is primarily used as a photoactivatable protecting group in organic synthesis. It can be used to protect carboxylic acids, alcohols, and amines. It is also used in the synthesis of peptides and proteins. In addition, it is used in the study of enzyme kinetics and protein-protein interactions.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-21(26-15-16-8-7-13-19(14-16)22(24)25)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIGBOUGBZYRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)

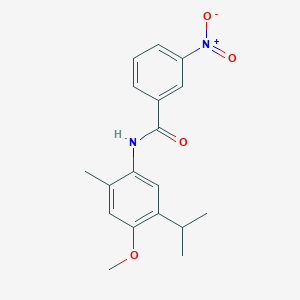
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5872120.png)
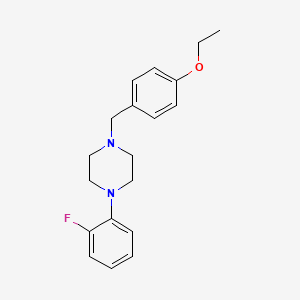
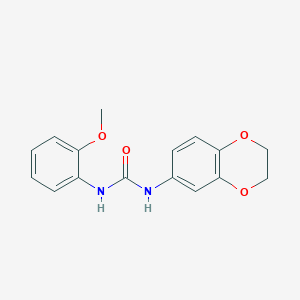
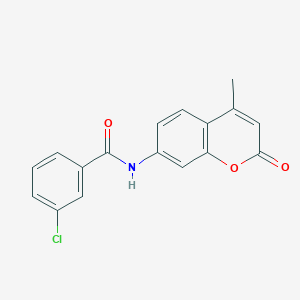
![ethyl N-[(4-bromophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5872151.png)
![N-{4-[(2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5872156.png)
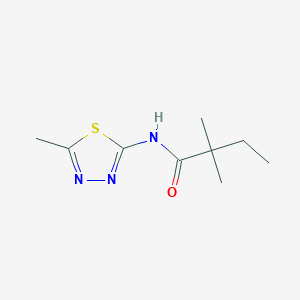
![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5872173.png)

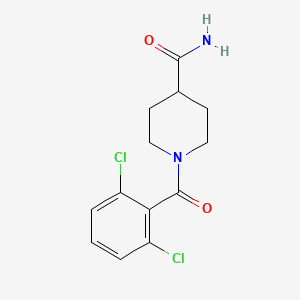
![1-[3-(6-methoxy-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B5872196.png)